2-Bromo-4-methylbenzenethiol

Description

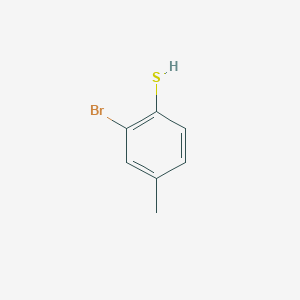

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCRYTAAUMTONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567882 | |

| Record name | 2-Bromo-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14395-53-0 | |

| Record name | 2-Bromo-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methylbenzenethiol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-4-methylbenzenethiol, a versatile substituted aromatic thiol. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, physical properties, detailed synthesis protocols, potential applications as a chemical intermediate, and essential safety and handling information. The narrative emphasizes the causal logic behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Chemical Identity and Core Properties

This compound is an organobromine and organosulfur compound. The strategic placement of the bromo, methyl, and thiol groups on the benzene ring makes it a valuable precursor in organic synthesis, offering multiple reactive sites for building complex molecular architectures.

A Note on CAS Number Identification: While the IUPAC name for this compound is unequivocally this compound, there can be ambiguity in database entries. The CAS number 14395-51-8 is assigned to the isomer 4-Bromo-2-methylbenzenethiol[1][2]. Researchers should verify the identity of commercial materials through analytical characterization.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for Isomers (for reference) |

| Molecular Formula | C₇H₇BrS | C₇H₈S (unsubstituted thiocresols) |

| Molecular Weight | 203.10 g/mol [1] | 124.20 g/mol (unsubstituted thiocresols)[3] |

| Boiling Point | Not experimentally determined (Est. >200 °C) | 194 °C (2-Methylbenzenethiol)[3], 195 °C (4-Methylbenzenethiol)[4] |

| Melting Point | Not experimentally determined | 14 °C (2-Methylbenzenethiol)[3], 43-44 °C (4-Methylbenzenethiol)[4] |

| Density | Not experimentally determined | 1.054 g/mL (2-Methylbenzenethiol)[3] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid with a strong, unpleasant odor. | White solid with an offensive odor (4-Methylbenzenethiol)[4] |

| Solubility | Expected to be soluble in organic solvents (e.g., alcohols, ethers) and insoluble in water. | Insoluble in water; soluble in alcohol and ether (4-Methylbenzenethiol)[4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via a multi-step pathway starting from the readily available p-toluidine (4-methylaniline). This route ensures high regioselectivity for the desired 2-bromo isomer. The key steps involve protection of the amine, electrophilic bromination, deprotection, diazotization, and finally, introduction of the thiol group.

Diagram: Synthetic Workflow from p-Toluidine

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Step 1 (Acetylation): The amino group of p-toluidine is a strong activating group, which can lead to multiple bromination products and oxidation by bromine. Converting it to an acetamido group moderates its activating effect and protects it from oxidation, ensuring a cleaner reaction. The acetamido group still directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs selectively at the ortho position.[5][6]

-

Step 2 (Bromination): Acetic acid serves as a polar protic solvent that facilitates the polarization of Br₂ for electrophilic attack. The temperature is controlled to prevent side reactions.[6]

-

Step 3 (Hydrolysis): The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, which is necessary for the subsequent diazotization step.[5]

-

Step 4 (Diazotization): The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) forms a diazonium salt. This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[7][8]

-

Step 5 (Thiolation): The diazonium group is an excellent leaving group (N₂ gas). It can be displaced by various nucleophiles. Reaction with a xanthate salt, followed by hydrolysis, is a standard and effective method (the Leuckart thiophenol reaction) for converting diazonium salts to thiophenols.[9]

Step-by-Step Methodology:

-

Part A: Synthesis of 2-Bromo-4-methylaniline

-

Acetylation: In a round-bottom flask, reflux p-toluidine (1.0 eq) with glacial acetic acid and a slight excess of acetic anhydride (1.1 eq) for 2-3 hours.[5] Monitor the reaction completion via TLC.

-

Cool the reaction mixture to approximately 45-50 °C.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature between 50-55 °C. Stir for an additional hour after addition is complete.[5][6]

-

Pour the reaction mixture into ice water. The solid precipitate, N-(2-bromo-4-methylphenyl)acetamide, is collected by filtration and washed with water.

-

Hydrolysis: Reflux the crude N-(2-bromo-4-methylphenyl)acetamide with concentrated hydrochloric acid for 3-4 hours.[5]

-

Cool the mixture. The hydrochloride salt of the product will precipitate. Filter and wash the salt with a small amount of cold ethanol.

-

Suspend the hydrochloride salt in water and neutralize with a concentrated sodium hydroxide solution to liberate the free base, 2-bromo-4-methylaniline, as an oil or solid. Extract with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

-

Part B: Synthesis of this compound

-

Diazotization: Dissolve the purified 2-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.[7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Thiolation: In a separate flask, prepare a solution of potassium ethyl xanthate (1.1 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas evolution will be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Hydrolysis: Heat the reaction mixture to reflux with a strong base (e.g., NaOH or KOH) to hydrolyze the xanthate intermediate to the corresponding thiolate.

-

Cool the mixture and acidify carefully with a mineral acid (e.g., HCl) to protonate the thiolate, precipitating the crude this compound.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation or column chromatography.

-

Applications in Research and Drug Development

While specific, marketed pharmaceuticals containing the this compound moiety are not prominently documented, its value lies in its role as a versatile chemical building block. Bromo-substituted aromatic compounds are crucial intermediates in medicinal chemistry, and the presence of a thiol group adds another layer of synthetic utility.[10][11]

-

Scaffold for Heterocyclic Synthesis: The thiol group is a potent nucleophile, and the ortho-bromo substituent provides a handle for subsequent cross-coupling reactions. This arrangement is ideal for synthesizing sulfur-containing heterocyclic compounds like benzothiazoles and thianthrenes, which are scaffolds found in many biologically active molecules.

-

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

-

Nucleophilic Aromatic Substitution: The thiol group can act as a nucleophile to displace leaving groups on other molecules. Conversely, under certain conditions, the bromine atom can be displaced by strong nucleophiles.

-

Precursor for Bioactive Molecules: Compounds with similar structures, such as 2-bromo-4-methylpropiophenone, serve as key intermediates in the synthesis of analgesics, sedatives, and anticonvulsant drugs.[11] This highlights the potential of this compound to serve in the synthesis of novel therapeutic agents by enabling the assembly of desired pharmacophores.

Safety and Handling

Substituted brominated thiophenols are hazardous chemicals and must be handled with appropriate precautions. Based on data for the isomer 4-Bromo-2-methylbenzenethiol, the following hazards should be assumed[1]:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Acute toxicity is a significant concern.

-

Irritation/Corrosion: Causes skin irritation and is expected to cause serious eye damage.

-

Odor: Possesses a powerful and unpleasant stench, characteristic of many thiols.

Handling Recommendations:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from oxidizing agents and bases. Keep the container tightly sealed.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ ~7.0-7.5 ppm): Three distinct signals. One singlet or narrow doublet (proton between Br and SH), one doublet (proton ortho to CH₃), and one doublet (proton meta to CH₃).- Methyl Protons (δ ~2.3 ppm): A sharp singlet, integrating to 3H.- Thiol Proton (δ ~3.0-4.0 ppm): A broad or sharp singlet, integrating to 1H. The chemical shift is variable and depends on concentration and solvent. |

| ¹³C NMR | - Aromatic Region (δ ~115-140 ppm): Six distinct signals for the aromatic carbons due to the molecule's lack of symmetry.- Methyl Carbon (δ ~20 ppm): One signal for the methyl carbon. |

| IR Spectroscopy | - S-H Stretch: A weak but sharp band around 2550-2600 cm⁻¹.- Aromatic C-H Stretch: Bands above 3000 cm⁻¹.- Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (from the methyl group).- Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.- C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 202/204 g/mol . |

References

-

Organic Syntheses Procedure. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

-

ETH Zurich. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'(-p-tolyl)acetophenone. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-thiocresol 1-mercapto-4-methylbenzene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-thiocresol o-toluenethiol. Retrieved from [Link]

-

NIST. (n.d.). Benzenethiol, 4-methyl-. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methylbenzenethiol | 14395-51-8 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Synthesis and purification of 2-Bromo-4-methylbenzenethiol

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromo-4-methylbenzenethiol

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis and purification of this compound, a key intermediate in the development of novel pharmaceuticals and specialized organic materials. The strategic placement of the bromo, methyl, and thiol functionalities on the benzene ring makes this compound a versatile building block for introducing specific structural motifs that can modulate biological activity and material properties.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, high-purity synthesis. The primary synthetic route detailed herein involves the diazotization of 2-Bromo-4-methylaniline, followed by a robust thiolation procedure. Furthermore, this guide presents detailed protocols for purification via vacuum distillation and column chromatography, along with methods for analytical characterization.

Introduction and Strategic Importance

Chemical Identity and Physicochemical Properties

This compound is an organosulfur compound whose utility is derived from its unique electronic and steric properties. The thiol group serves as a potent nucleophile and a key site for forming covalent bonds or coordinating to metal centers, while the bromo- and methyl- substituents provide steric bulk and modulate the reactivity of the aromatic ring.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 14395-53-0 | Sigma-Aldrich |

| Molecular Formula | C₇H₇BrS | PubChem[3] |

| Molecular Weight | 203.10 g/mol | PubChem[3] |

| Appearance | Clear to yellow/brown liquid | ChemicalBook[4] |

| Boiling Point | 207-208 °C | Sigma-Aldrich[5] |

| Density | 1.022 g/cm³ at 25 °C | Sigma-Aldrich[5] |

Significance in Drug Discovery and Materials Science

The structural motif of this compound is of significant interest in medicinal chemistry. The thiol group is a classic functional group for interacting with biological targets, while the methyl group can enhance binding affinity through hydrophobic interactions or improve metabolic stability—a phenomenon sometimes referred to as the "magic methyl" effect.[2] The bromine atom offers a site for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures.[6] This makes the title compound a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers.[1]

A Validated Synthetic Pathway: From Aniline to Thiol

The most reliable and scalable synthesis of this compound begins with the commercially available precursor, 2-Bromo-4-methylaniline. The core transformation involves converting the primary amine into a diazonium salt, which is a highly versatile intermediate.[7] This diazonium salt is then reacted with a sulfur-containing nucleophile to introduce the thiol group. This multi-step approach provides excellent regiochemical control and consistently high yields.

The Diazotization-Thiolation Route: A Mechanistic Overview

The conversion of a primary aromatic amine to a thiol via a diazonium salt is a classic and powerful transformation in organic synthesis.[8] Direct reaction of a diazonium salt with sulfide reagents can be violent and often results in poor yields.[9] A more controlled and efficient method involves the use of xanthates (O-alkyldithiocarbonates). In this process, the diazonium salt reacts with potassium ethyl xanthate to form a stable aryl xanthate intermediate. This intermediate is then readily hydrolyzed under basic conditions to yield the desired thiol. This approach avoids the common pitfalls of disulfide formation and other side reactions.[10]

The overall workflow is visualized below, outlining the key stages from the starting amine to the final purified product.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Crucial Safety Notice: This procedure involves hazardous materials. Diazonium salts can be explosive if allowed to dry.[7] Thiols possess a powerful and unpleasant stench and are toxic.[11][12] All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles | Amount |

| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 0.10 | 18.6 g |

| Concentrated HCl | HCl | 36.46 | ~0.30 | 25 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 7.6 g |

| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | 0.12 | 19.2 g |

| Sodium Hydroxide | NaOH | 40.00 | ~0.50 | 20.0 g |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 500 mL |

| Saturated NaCl (Brine) | NaCl | 58.44 | - | 100 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g |

Step-by-Step Synthesis Procedure

Step 1: Formation of the Diazonium Salt [7][13]

-

To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Bromo-4-methylaniline (18.6 g, 0.10 mol) and water (50 mL).

-

Stir the mixture to form a slurry. Slowly add concentrated hydrochloric acid (25 mL) while stirring. The aniline salt will form, possibly as a thick precipitate.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. Add an additional 100 g of crushed ice to the mixture to ensure the temperature remains low.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline salt slurry over 30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would lead to decomposition of the diazonium salt.

-

After the addition is complete, stir the resulting yellow-orange solution for an additional 15 minutes in the ice bath. The reaction is complete when a drop of the solution gives a positive test on potassium iodide-starch paper (turns black/blue).

Step 2: Thiolation via Xanthate Intermediate

-

In a separate 1 L beaker, dissolve potassium ethyl xanthate (19.2 g, 0.12 mol) in 100 mL of water. Cool this solution in an ice bath.

-

Slowly and carefully, pour the cold diazonium salt solution into the stirred potassium ethyl xanthate solution. Causality: This order of addition (diazonium to xanthate) ensures the xanthate is always in excess, minimizing side reactions.

-

A dark, oily precipitate of the xanthate ester should form immediately. Vigorous stirring is essential to ensure complete reaction.

-

Allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Step 3: Hydrolysis to the Thiol

-

Prepare a solution of sodium hydroxide (20.0 g, 0.50 mol) in 200 mL of water. Add this solution to the reaction mixture containing the xanthate ester.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4 hours. Causality: The basic hydrolysis cleaves the xanthate ester to form the sodium thiolate salt. The reflux condition provides the necessary activation energy for this saponification reaction.

-

Cool the reaction mixture to room temperature. The mixture will likely have two layers.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove any non-polar impurities. Discard the organic layers.

-

Cool the remaining aqueous layer in an ice bath and carefully acidify it by slowly adding concentrated HCl until the pH is ~1. The thiol will precipitate as a pale-yellow oil or solid.

-

Extract the product into diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water (1 x 100 mL) and then with saturated brine (1 x 100 mL).

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is ready for purification.

Purification of this compound

Purification is essential to remove unreacted starting materials, byproducts from side reactions (e.g., disulfides, phenols), and residual solvents. The choice of method depends on the scale and desired final purity.

Protocol 1: Vacuum Distillation (For >5 g scale)

Vacuum distillation is the preferred method for purifying multi-gram quantities of the product, as it effectively separates the desired thiol from less volatile impurities like disulfides.

-

Setup: Assemble a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to prevent premature condensation.

-

Procedure: Transfer the crude oil to the distillation flask. Apply a vacuum (typically 1-5 mmHg).

-

Fractionation: Slowly heat the flask using an oil bath. Collect any low-boiling fractions (residual solvent) first. The main fraction of this compound should distill at a temperature consistent with its boiling point at the applied pressure.

-

Data: The expected boiling point is 207-208 °C at atmospheric pressure.[5] Under vacuum, this will be significantly lower (e.g., ~100-110 °C at 5 mmHg). A pure fraction should be colorless.

Protocol 2: Flash Column Chromatography (For <5 g scale, high purity)

For smaller scales or when extremely high purity is required (e.g., for analytical standards or sensitive biological assays), flash chromatography is ideal.[14]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar solvent system is required. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexanes. Causality: The thiol is relatively non-polar and will elute early. Impurities like disulfides are even less polar, while more polar impurities will remain on the column longer.

-

Procedure:

-

Pack the column with a slurry of silica gel in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Begin elution with the selected solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Diazonium Salt | Reaction temperature exceeded 5 °C. | Ensure rigorous temperature control with an ice-salt bath. Add NaNO₂ solution more slowly. |

| Formation of Dark Tar | Diazonium salt decomposition; side reactions during thiolation. | Ensure all solutions are well-chilled before mixing. Add the diazonium solution to the xanthate solution, not the other way around. |

| Product is a Foul-Smelling Disulfide | Air oxidation of the thiol during workup or storage. | Work quickly during the basic workup. After purification, store the product under an inert atmosphere (Nitrogen or Argon) and refrigerate. |

| Poor Separation in Chromatography | Incorrect eluent polarity; column overloading. | Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.4 for the product.[14] Ensure the crude material is loaded in a concentrated band. |

References

- Google Patents. (n.d.). Aromatic hydroxythiol synthesis using diazonium salts.

-

Organic Chemistry Portal. (2023). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

-

ACS Publications. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

YouTube. (2019). Synthesis of thiols. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

ACS Publications. (n.d.). Comparison of Diazonium Salt Derived and Thiol Derived Nitrobenzene Layers on Gold. Langmuir. Retrieved from [Link]

-

Filo. (2025). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]

-

WorldOfChemicals. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylbenzene-1-thiol. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol.

-

University of Calcutta. (n.d.). Organic Chemistry-4. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylbenzenethiol | 137-06-4 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 9. US6054622A - Aromatic hydroxythiol synthesis using diazonium salts - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.fr [fishersci.fr]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-4-methylbenzenethiol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-methylbenzenethiol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of data. It delves into the causal relationships between the molecular structure and the observed spectral features, providing a framework for spectral interpretation and prediction. The principles discussed herein are grounded in established NMR theory and supported by comparative data from structurally analogous compounds.

Introduction: The Imperative of Structural Elucidation

In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This compound, a substituted aromatic thiol, presents a compelling case for the application of NMR spectroscopy. Its structure, characterized by a specific arrangement of bromo, methyl, and thiol functional groups on a benzene ring, gives rise to a unique set of magnetic environments for its constituent protons and carbons. Understanding the NMR spectra of this compound not only confirms its identity but also provides a practical exemplar for the interpretation of spectra for a wide range of substituted aromatic systems.

This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, we will employ fundamental NMR principles and draw upon spectral data from closely related compounds to predict and interpret the chemical shifts, coupling constants, and signal multiplicities. This predictive approach serves as a robust instructional tool, honing the reader's ability to deduce molecular structure from spectral data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts (δ) are predicted based on the additive effects of the substituents on the benzene ring.

Aromatic Region (δ 7.0-7.5 ppm)

The three protons on the aromatic ring will each produce a unique signal, influenced by the electronic effects of the adjacent substituents. The bromine atom is an ortho, para-director and is deactivating due to its inductive electron-withdrawing effect, while the methyl group is an ortho, para-director and is activating due to hyperconjugation. The thiol group is also an ortho, para-director and is activating.

The interplay of these effects leads to the following predicted assignments:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~ 7.4 | Doublet (d) | ~ 8.0 |

| H-5 | ~ 7.1 | Doublet of Doublets (dd) | ~ 8.0, ~ 2.0 |

| H-3 | ~ 7.3 | Doublet (d) | ~ 2.0 |

Causality Behind the Predictions:

-

H-6: This proton is ortho to the electron-donating thiol group and meta to the electron-donating methyl group, but it is also ortho to the electron-withdrawing bromine atom. The deshielding effect of the bromine is expected to be dominant, shifting this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the methyl group and meta to both the bromine and thiol groups. It will be the most shielded of the aromatic protons. It will appear as a doublet of doublets due to coupling with both H-6 and H-3.

-

H-3: This proton is ortho to the bromine atom and meta to the thiol group, and para to the methyl group. It will be deshielded by the adjacent bromine. It will appear as a doublet due to coupling with H-5.

Aliphatic and Thiol Regions

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ | ~ 2.3 | Singlet (s) |

| -SH | ~ 3.5 | Singlet (s) |

Causality Behind the Predictions:

-

-CH₃: The methyl protons are attached to the aromatic ring and will appear as a singlet in the typical range for aryl methyl groups.

-

-SH: The chemical shift of the thiol proton can be variable and is dependent on concentration and solvent. In a non-polar solvent like CDCl₃, it is expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are predicted based on the substituent effects on the benzene ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SH) | ~ 130 |

| C-2 (C-Br) | ~ 120 |

| C-3 | ~ 133 |

| C-4 (C-CH₃) | ~ 138 |

| C-5 | ~ 128 |

| C-6 | ~ 131 |

| -CH₃ | ~ 21 |

Causality Behind the Predictions:

-

C-1 (C-SH): The carbon bearing the thiol group will be influenced by its electron-donating character.

-

C-2 (C-Br): The carbon attached to the bromine will be significantly shielded due to the heavy atom effect of bromine.

-

C-3: This carbon is ortho to the bromine and para to the methyl group.

-

C-4 (C-CH₃): The carbon attached to the methyl group will be deshielded.

-

C-5: This carbon is ortho to the methyl group and meta to the bromine and thiol groups.

-

C-6: This carbon is ortho to the thiol group and meta to the methyl group.

-

-CH₃: The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol: A Self-Validating System

For the acquisition of high-quality NMR data for this compound, the following protocol is recommended:

4.1. Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common solvent for organic compounds and its residual proton signal at δ 7.26 ppm can be used as an internal reference.

-

Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds to ensure accurate integration if quantitative data is desired.

-

Visualizing Structural Relationships

The following diagrams illustrate the structure of this compound and the key relationships for NMR interpretation.

Caption: Predicted ¹H-¹H coupling interactions in the aromatic region.

Conclusion: From Prediction to Confirmation

This guide has provided a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently predict and interpret the NMR spectra of complex organic molecules. The methodologies and interpretations presented here serve as a valuable tool for structural elucidation and confirmation, ensuring the scientific integrity of research and development endeavors. The provided experimental protocol offers a robust system for obtaining high-quality data for this and similar compounds.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2-Bromo-4-methylbenzenethiol

This in-depth guide provides a comprehensive technical overview of the mass spectrometry and infrared (IR) spectroscopy analysis of 2-Bromo-4-methylbenzenethiol. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar aromatic thiol compounds. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind the analytical choices, ensuring a robust and validated approach to spectral interpretation.

Introduction

This compound, with the chemical formula C₇H₇BrS, is an aromatic thiol of interest in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring a substituted benzene ring with a bromine atom, a methyl group, and a thiol functional group, presents a unique analytical challenge and opportunity. Accurate structural elucidation is paramount for its application, and to this end, mass spectrometry and infrared spectroscopy serve as powerful, complementary techniques. Mass spectrometry provides information on the compound's molecular weight and elemental composition, as well as structural details through the analysis of its fragmentation patterns. Infrared spectroscopy, on the other hand, offers a detailed fingerprint of the molecule's functional groups and bonding arrangements. This guide will delve into the theoretical and practical aspects of analyzing this compound using these two instrumental methods.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of this compound, electron ionization (EI) is a common and effective method for generating ions and inducing fragmentation, which provides valuable structural information.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A detailed protocol for the EI-MS analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane. The concentration should be optimized to produce a strong signal without overloading the detector.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

-

Inlet System: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Diagram of the Experimental Workflow for EI-MS Analysis

Caption: Workflow for EI-MS analysis of this compound.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine is readily identifiable due to its isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a pair of peaks (M⁺• and M+2⁺•) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and with nearly equal intensity.

The molecular weight of this compound (C₇H₇BrS) is approximately 202.1 g/mol . The monoisotopic mass is calculated to be 201.9452 u (for ¹²C₇¹H₇⁷⁹Br³²S).[1]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Mechanistic Insights |

| 202 | 204 | [C₇H₇BrS]⁺• | - | Molecular Ion (M⁺•) |

| 123 | - | [C₇H₇S]⁺ | •Br | Loss of a bromine radical, a common fragmentation for brominated aromatics.[2] |

| 169 | 171 | [C₆H₄BrS]⁺ | •CH₃ | Loss of a methyl radical. |

| 91 | - | [C₇H₇]⁺ | •Br, •S | Tropylium ion, a common stable fragment in the mass spectra of toluene derivatives. |

| 122 | - | [C₇H₆S]⁺• | H• | Loss of a hydrogen radical. |

Aromatic compounds are known to produce strong molecular ion peaks due to the stability of the aromatic ring.[2] The fragmentation of aromatic thiols often involves cleavage of the C-S bond or the S-H bond. Alpha-cleavage adjacent to the sulfur atom is also a possible fragmentation pathway.

Diagram of the Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy Analysis of this compound

Infrared spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for the FTIR analysis of this compound is as follows:

-

Sample Preparation:

-

Liquid Sample: A thin film of the neat liquid can be prepared between two salt plates (e.g., KBr or NaCl).

-

Solid Sample (if applicable): A KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Solution: A solution in a suitable solvent (e.g., CCl₄ or CS₂) can be prepared and placed in a liquid sample cell. The solvent must be chosen carefully to avoid interfering absorptions in the regions of interest.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Predicted Infrared Spectrum and Characteristic Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various functional groups. Based on the analysis of similar compounds, the following absorptions are predicted.[3]

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |

| ~3050-3100 | C-H stretch | Aromatic C-H | Medium to Weak | Characteristic of aromatic rings.[4] |

| ~2920-2980 | C-H stretch | Methyl (CH₃) | Medium | Asymmetric and symmetric stretching. |

| ~2550-2600 | S-H stretch | Thiol (S-H) | Weak | This is a highly characteristic band for thiols.[3] |

| ~1580-1610 | C=C stretch | Aromatic Ring | Medium to Strong | Ring stretching vibrations. |

| ~1450-1500 | C=C stretch | Aromatic Ring | Medium to Strong | Ring stretching vibrations. |

| ~1380 | C-H bend | Methyl (CH₃) | Medium | Symmetric deformation ("umbrella" mode). |

| ~1000-1250 | C-H in-plane bend | Aromatic C-H | Medium | The exact position depends on the substitution pattern. |

| ~800-900 | C-H out-of-plane bend | Aromatic C-H | Strong | The position is highly indicative of the substitution pattern on the benzene ring. |

| ~600-800 | C-Br stretch | Carbon-Bromine | Medium to Strong | The C-Br stretching vibration typically appears in this region. |

| ~600-700 | C-S stretch | Carbon-Sulfur | Medium to Weak |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the molecule as a whole.[4]

Diagram of Key Vibrational Modes in this compound

Sources

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-Bromo-4-methylbenzenethiol

This guide provides a comprehensive analysis of 2-Bromo-4-methylbenzenethiol, a key intermediate in synthetic organic chemistry. We will explore its stability, storage considerations, and multifaceted reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in fundamental chemical principles, supported by detailed experimental protocols and mechanistic diagrams to empower your synthetic strategies.

Physicochemical Properties and Structural Overview

This compound is a polysubstituted aromatic compound featuring a thiol group, a bromine atom, and a methyl group. This unique combination of functional groups dictates its chemical behavior, offering multiple avenues for synthetic modification.

Caption: Key reactive sites of this compound.

A summary of its core physicochemical properties is provided below.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-methylbenzenethiol | [1] |

| CAS Number | 14395-51-8 | [2] |

| Molecular Formula | C₇H₇BrS | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Appearance | Colorless to yellow liquid/solid | [3] |

| Odor | Repulsive, garlic-like | [4] |

Stability and Safe Handling

The stability of this compound is primarily influenced by the thiol group, which is susceptible to oxidation. Proper handling and storage are critical to maintain its purity and reactivity.

Oxidative Instability

The most common degradation pathway for thiophenols is the oxidation to form disulfides.[4] This reaction can be initiated by atmospheric oxygen and is accelerated by heat, light, and the presence of metal impurities.

-

Mechanism: Two thiol molecules are oxidized, forming a sulfur-sulfur bond in the corresponding disulfide, bis(2-bromo-4-methylphenyl) disulfide.

-

Consequence: The formation of the disulfide impurity reduces the yield of desired reactions involving the free thiol and can complicate purification processes.

Storage Recommendations

To mitigate oxidative degradation and ensure long-term stability, the following storage protocols are essential:

-

Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5][6]

-

Temperature: Keep containers tightly closed in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[5][7][8]

-

Material Compatibility: Avoid contact with strong oxidizing agents, acids, and strong bases.[5][6][9] Copper and brass are unsuitable for handling as thiols are corrosive to these materials.[4]

Safe Handling

This compound is classified as harmful and an irritant.[1] Adherence to standard laboratory safety practices is mandatory.

-

Engineering Controls: Always handle this chemical within a chemical fume hood to avoid inhalation of its potent stench and potentially toxic vapors.[7][8] Eyewash stations and safety showers should be readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., neoprene), chemical safety goggles, and a lab coat to prevent skin and eye contact.[4][9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional regions: the thiol group, the carbon-bromine bond, and the aromatic ring.

Reactions at the Thiol Group

The thiol group is the most reactive site, functioning as a potent nucleophile, a mild acid, and a redox-active center.

As discussed under stability, mild oxidizing agents readily convert the thiol to a disulfide. This reaction can also be synthetically useful for creating symmetrical disulfides.

Caption: Workflow for the oxidation of this compound.

Protocol: Synthesis of bis(2-bromo-4-methylphenyl) disulfide This protocol is adapted from a standard procedure for thiol oxidation.[10]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent like ethyl acetate (10 mL).

-

Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.1 mmol).

-

Oxidant Addition: To this mixture, add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.

-

Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated sodium thiosulfate solution to remove excess iodine.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to yield the crude disulfide product, which can be further purified by recrystallization or column chromatography if necessary.

The thiolate anion, readily formed by deprotonation with a mild base (e.g., K₂CO₃, Cs₂CO₃), is a strong nucleophile. It can participate in C-S cross-coupling reactions to form thioethers. This is a cornerstone reaction in drug discovery for linking molecular fragments.

-

S-Alkylation: The thiolate can displace leaving groups from alkyl halides in a classic Sₙ2 reaction.[11]

-

S-Arylation (Buchwald-Hartwig Type): Transition-metal catalysis, particularly with palladium or copper, is often employed to couple the thiol with aryl halides, a process that is otherwise difficult.[12][13]

Reactions at the Carbon-Bromine Bond

The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, a powerful set of tools for C-C and C-heteroatom bond formation.[14][15]

This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine, providing access to substituted anilines.

This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize aryl alkynes.[16]

Caption: Generalized catalytic cycle for cross-coupling at the C-Br bond.

Protocol: Suzuki-Miyaura Coupling of this compound This is a representative protocol illustrating a common cross-coupling application.

-

Inert Setup: To an oven-dried flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Atmosphere Exchange: Seal the flask, and cycle between vacuum and an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), via syringe.

-

Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Reactions on the Aromatic Ring

While the thiol and bromide are the most synthetically exploited sites, the aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (-SH, -Br, -CH₃) must be considered. The thiol and methyl groups are ortho-, para-directing activators, while bromine is an ortho-, para-directing deactivator. The outcome of such reactions will depend heavily on the specific reagents and conditions, often leading to mixtures of isomers.

Conclusion

This compound is a versatile and highly valuable building block for chemical synthesis. Its utility stems from the distinct and predictable reactivity of its thiol and aryl bromide functionalities. The thiol group offers a handle for nucleophilic substitution and oxidation, while the carbon-bromine bond serves as a robust platform for modern transition-metal-catalyzed cross-coupling reactions. A thorough understanding of its stability, particularly its sensitivity to oxidation, is paramount for successful and reproducible experimentation. By leveraging the protocols and mechanistic insights provided in this guide, researchers can effectively harness the synthetic potential of this important intermediate in the development of novel pharmaceuticals and advanced materials.

References

-

Material Safety Data Sheet - Thiophenol - Cole-Parmer.

-

Material Safety Data Sheet - Thiophenol, 97% - Cole-Parmer.

-

Thiophenol - SAFETY DATA SHEET.

-

Thiophenol - Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - 4-Bromothiophenol.

-

2-Bromo-4-chloro-6-methylbenzenethiol | Benchchem.

-

SAFETY DATA SHEET - Thiophenol - Fisher Scientific.

-

2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure.

-

SAFETY DATA SHEET - 2-Bromo-4-methylphenol - Fisher Scientific.

-

4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem.

-

Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters - ACS Publications.

-

2-Bromo-6-iodo-4-methylbenzenethiol | C7H6BrIS | CID 171010294 - PubChem.

-

Nucleophilic Substitution Reactions.

-

SAFETY DATA SHEET - p-Toluenethiol - TCI Chemicals.

-

Safety Data Sheet - 4-Bromo-2-methoxy-1-methylbenzene - Angene Chemical.

-

Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-1-iodo-4-methylbenzene Isomers - Benchchem.

-

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone - Benchchem.

-

A kind of method for preparing 2-bromo-4-methylphenol - Google Patents.

-

2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum - ChemicalBook.

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company.

-

Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - RSC Publishing.

-

2-Bromo-4-methyl-benzenethiol | 14395-53-0 - Sigma-Aldrich.

-

A Comparative Guide to the Performance of 2-Bromo-1-iodo-4-methylbenzene in Catalytic Cross-Coupling Reactions - Benchchem.

-

NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.

-

Haloalkanes and Haloarenes - NCERT.

-

4-Methylbenzenethiol | 106-45-6 - Benchchem.

-

4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem.

-

2-Methylbenzenethiol | 137-06-4 - ChemicalBook.

-

2-Bromo-4-methylbenzaldehyde | CAS 824-54-4 | SCBT.

-

Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses Procedure.

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI.

-

Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US.

Sources

- 1. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-methyl-benzenethiol | 14395-53-0 [sigmaaldrich.com]

- 3. 2-Methylbenzenethiol | 137-06-4 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. byjus.com [byjus.com]

- 12. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. Chemicals [chemicals.thermofisher.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-methylbenzenethiol

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 2-Bromo-4-methylbenzenethiol, a compound of interest in pharmaceutical research and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from structurally analogous compounds, theoretical principles of solubility, and established experimental methodologies. We present predicted solubility profiles in a range of common laboratory solvents, detailed protocols for empirical solubility determination, and discuss the implications of these characteristics for its application in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the physicochemical properties of this compound.

Introduction: The Role of Solubility in Drug Discovery

The journey of a potential drug molecule from initial synthesis to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical determinant of a compound's ultimate success. Poor solubility can lead to low bioavailability, hinder formulation efforts, and complicate purification processes. This compound, a substituted aromatic thiol, presents a unique combination of functional groups that influence its interaction with various solvents. Understanding its solubility is paramount for its effective utilization in synthetic pathways and biological assays. This guide will delve into the theoretical underpinnings of its solubility, provide predicted solubility data, and offer practical, step-by-step protocols for its experimental determination.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physical properties. While specific experimental data for this compound is limited, we can infer its characteristics from its constituent parts and from data on closely related analogues.

Molecular Structure:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.

-

Thiol Group (-SH): This functional group is weakly polar and can act as a weak hydrogen bond donor. Thiols are generally more acidic than the corresponding alcohols.

-

Bromo Group (-Br): The bromine atom is electronegative, introducing a polar C-Br bond and contributing to the molecule's overall dipole moment. It also increases the molecular weight and van der Waals forces.

-

Methyl Group (-CH3): This is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.

Based on the structure of the closely related compound, 4-Bromo-2-methylbenzenethiol, we can estimate the following properties for this compound:

| Property | Predicted Value/Characteristic | Rationale / Source |

| Molecular Formula | C₇H₇BrS | |

| Molecular Weight | 203.10 g/mol | [1] |

| Appearance | Likely a low-melting solid or liquid | Based on isomers and related compounds. 2-Methylbenzenethiol has a melting point of 10-12°C.[2][3] |

| Boiling Point | Predicted to be around 195-210 °C | The boiling point of 2-methylbenzenethiol is 195°C.[2][3] |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be around 3.1 | The LogP for 4-Bromo-2-methylbenzenethiol is calculated to be 3.1.[1] A positive LogP indicates a preference for nonpolar environments. |

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

For this compound, its solubility in a given solvent will be determined by the balance of its nonpolar (aromatic ring, methyl group) and weakly polar (thiol and bromo groups) characteristics against the properties of the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through London dispersion forces. Given the significant nonpolar character of this compound, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments and can engage in dipole-dipole interactions. The polar C-Br bond and the weak polarity of the thiol group should allow for favorable interactions, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as hydrogen bond donors and acceptors. While the thiol group can participate in weak hydrogen bonding, the overall hydrophobic nature of the molecule will likely limit its solubility in highly polar protic solvents like water. Solubility in alcohols is expected to be moderate, decreasing as the polarity of the alcohol increases (i.e., better solubility in ethanol than in water).

Predicted Solubility Profile

Based on the theoretical principles and data from analogous compounds such as thiophenol and 4-methylbenzenethiol, the following qualitative and semi-quantitative solubility profile for this compound is predicted at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Soluble | "Like dissolves like" principle; both are predominantly nonpolar. |

| Toluene | Very Soluble | The aromatic nature of toluene enhances its ability to solvate the benzene ring of the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | Effective at dissolving moderately polar organic compounds. |

| Ethyl Acetate | Soluble | Good balance of polarity to interact with the polar groups of the solute. | |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, often considered a universal solvent for organic molecules. | |

| Polar Protic | Ethanol | Soluble | The ethyl group provides some nonpolar character, allowing for better interaction with the solute. |

| Methanol | Moderately Soluble | More polar than ethanol, potentially leading to slightly lower solubility. | |

| Water | Insoluble | The strong hydrogen bonding network of water is difficult to disrupt for a largely nonpolar molecule. Thiophenol is reported as insoluble in water.[4][5] |

Experimental Determination of Solubility

While predictions are valuable, empirical determination of solubility is crucial for many applications. Below are detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

-

Small test tubes or vials (1.5-2 mL)

-

Vortex mixer

-

Spatula

-

Pipettes

Protocol:

-

Preparation: Label a series of test tubes, one for each solvent.

-

Addition of Solute: Add approximately 10-20 mg of this compound to each test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Securely cap the test tubes and vortex for 30-60 seconds.

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method provides precise solubility data.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.

-

Add a known volume or mass of the selected solvent.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand to allow excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (HPLC or UV-Vis) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Generate a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of the saturated solution.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for quantitative solubility determination.

Applications in Drug Development

The solubility characteristics of this compound directly impact its utility in drug discovery and development.

-

Reaction Chemistry: Its good solubility in a range of organic solvents makes it a versatile reactant in various synthetic transformations. For instance, the thiol group can undergo S-alkylation or oxidation, while the aromatic ring is amenable to further substitution reactions.

-

Purification: Understanding its solubility profile is essential for developing effective crystallization or chromatographic purification methods. For example, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be an ideal candidate for recrystallization.

-

Formulation: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent system. Its predicted poor aqueous solubility suggests that formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents may be necessary.

Safety and Handling

-

Hazards: Based on related bromo- and thiol-containing compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. Its solubility is predicted to be high in a range of nonpolar and polar aprotic organic solvents, and moderate in polar protic solvents, with poor solubility in water. These characteristics are favorable for its use in organic synthesis and purification. For biological applications, formulation strategies will likely be required to overcome its low aqueous solubility. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility, enabling researchers to effectively utilize this compound in their drug discovery endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

PubChem. (n.d.). 4-Bromo-2-methylbenzenethiol. Retrieved from [Link]

-

LookChem. (n.d.). Thiophenol. Retrieved from [Link]

-

Loba Chemie. (n.d.). THIOPHENOL. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenethiol, 4-methyl- [webbook.nist.gov]

- 3. 2-Methylbenzenethiol | 137-06-4 [chemicalbook.com]

- 4. manavchem.com [manavchem.com]

- 5. 108-98-5 CAS | THIOPHENOL | Phenols & Derivatives | Article No. 06283 [lobachemie.com]

Key physical and chemical properties of 2-Bromo-4-methylbenzenethiol

An In-depth Technical Guide to 2-Bromo-4-methylbenzenethiol for Advanced Research and Development

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, a trifunctional aromatic compound, represents a significant scaffold for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a nucleophilic thiol group, a site for cross-coupling reactions (the carbon-bromine bond), and a methyl group that influences electronic properties and provides a steric marker, makes it a highly valuable intermediate. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, plausible and robust synthetic routes, spectral characteristics, and potential applications, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds. The compound is described as an off-white, low-melting solid, indicating it is solid at standard room temperature.

| Property | Value | Source/Rationale |

| CAS Number | 14395-53-0 | [1][2][3] |

| Molecular Formula | C₇H₇BrS | [4] |

| Molecular Weight | 203.10 g/mol | [4] |

| Appearance | Off-white low melt solid | [1] |

| Melting Point | Not experimentally reported; expected to be a low-melting solid. | Based on physical description. For comparison, the related 2-Methylbenzenethiol has a melting point of 10-12 °C. [5][6] |

| Boiling Point | Not experimentally reported. | High boiling point expected due to molecular weight and polarity. For comparison, 2-Methylbenzenethiol boils at 195 °C. [5][6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | General solubility characteristics of aromatic thiols. |

Strategic Synthesis of this compound

Two robust and logical synthetic pathways can be proposed for the preparation of this compound, starting from readily available precursors: 2-bromo-4-methylaniline or 2-bromo-4-methylphenol.

Pathway 1: Synthesis from 2-Bromo-4-methylaniline via Sandmeyer-type Reaction

This classical approach leverages the conversion of an aromatic amine to a diazonium salt, which is then displaced by a sulfur nucleophile.

Caption: Synthesis of this compound from the corresponding aniline.

Experimental Protocol:

-

Diazotization: 2-Bromo-4-methylaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine with a starch-iodide paper.

-

Xanthate Formation: In a separate flask, a solution of potassium ethyl xanthate is prepared. The cold diazonium salt solution is then slowly added to the potassium ethyl xanthate solution. Nitrogen gas will be evolved as the diazonium group is displaced.

-

Hydrolysis: The resulting xanthate ester is then hydrolyzed, typically by heating with a strong base such as sodium hydroxide, to yield the thiophenolate salt.

-

Acidification and Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the thiophenolate, precipitating the desired this compound. The product can then be extracted with an organic solvent, dried, and purified by distillation or chromatography.

Pathway 2: Synthesis from 2-Bromo-4-methylphenol via the Newman-Kwart Rearrangement

This powerful method allows for the conversion of phenols to thiophenols. It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed.[1][7]

Caption: Synthesis via the Newman-Kwart rearrangement.

Experimental Protocol:

-

Formation of O-Aryl Thiocarbamate: 2-Bromo-4-methylphenol is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent like DMF or THF. The resulting phenoxide is then reacted with N,N-dimethylthiocarbamoyl chloride to form the O-(2-bromo-4-methylphenyl) dimethylthiocarbamate.

-

Newman-Kwart Rearrangement: The purified O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), often without a solvent or in a high-boiling solvent like diphenyl ether, to induce the intramolecular rearrangement to the S-aryl isomer.[7] This step is the core of the Newman-Kwart rearrangement.

-

Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed by heating with a strong base (e.g., aqueous or alcoholic NaOH or KOH) to cleave the thiocarbamate and generate the thiophenolate salt.[1]

-

Acidification and Isolation: Similar to the first pathway, the reaction mixture is cooled and acidified to precipitate the final product, this compound, which is then isolated and purified.

Predicted Spectral Characteristics

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the aromatic ring would appear in the range of δ 7.0-7.5 ppm. Due to the substitution pattern, they would likely appear as a singlet (or a very narrowly split doublet) for the proton between the bromo and methyl groups, a doublet for the proton ortho to the thiol, and a doublet of doublets for the proton ortho to the methyl group.

-